molecular formula C18H14Br4O6-2 B011275 Bis(2,3-dibromosalicyl)fumarate CAS No. 106044-07-9

Bis(2,3-dibromosalicyl)fumarate

Número de catálogo: B011275
Número CAS: 106044-07-9
Peso molecular: 671.9 g/mol
Clave InChI: UEHRKNCNWDEMQK-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis(2,3-dibromosalicyl)fumarate, also known as this compound, is a useful research compound. Its molecular formula is C18H14Br4O6-2 and its molecular weight is 671.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Hemoglobin Modification

Bis(2,3-dibromosalicyl)fumarate is primarily used as a potent hemoglobin acylating agent. It covalently modifies hemoglobin by cross-linking the beta chains, which is crucial for studying hemoglobin function and dysfunction. This modification can influence the oxygen-binding properties of hemoglobin, making it a valuable tool in research on blood disorders such as sickle cell anemia .

2. Sickle Cell Disease Research

Research indicates that this compound can prevent the polymerization of sickle hemoglobin, thereby improving red blood cell deformability and potentially reducing the severity of sickle cell disease. In vitro studies have shown its effectiveness in modifying hemoglobin to enhance its functionality under pathological conditions .

Case Study 1: Cross-Linking Effects on Hemoglobin

A study explored the structural characterization of human hemoglobin modified by this compound using mass spectrometry techniques. The results demonstrated significant alterations in oxygen affinity due to cross-linking, suggesting potential therapeutic applications for creating blood substitutes that mimic natural erythrocytes .

Case Study 2: Anti-Sickling Properties

In vivo studies conducted on animal models of sickle cell disease revealed that this compound effectively reduced the complications associated with sickle-shaped cells. The compound's ability to modify hemoglobin led to improved red blood cell flexibility and decreased clumping, highlighting its therapeutic potential .

Propiedades

Número CAS

106044-07-9

Fórmula molecular

C18H14Br4O6-2

Peso molecular

671.9 g/mol

Nombre IUPAC

3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid

InChI

InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+

Clave InChI

UEHRKNCNWDEMQK-UHFFFAOYSA-L

SMILES

C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br

SMILES isomérico

C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br

SMILES canónico

C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br

Sinónimos

2,3-fumaryl-diaspirin
bis(2,3-dibromosalicyl)fumarate
PN517 compound

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.